2-Chloro-5-(chloromethyl)pyridine

Beschreibung

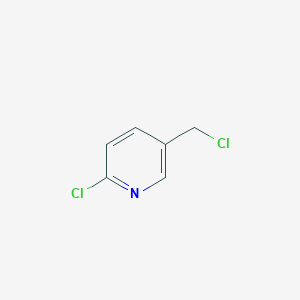

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCNYHLTRZIINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220498 | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70258-18-3 | |

| Record name | 2-Chloro-5-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70258-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070258183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-chloro-5-(chloromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(chloromethyl)pyridine (CCMP) is a pivotal chlorinated pyridine (B92270) derivative, serving as a critical building block in the synthesis of a range of high-value chemical compounds. Its bifunctional nature, featuring a reactive chloromethyl group and a chloro-substituted pyridine ring, makes it an indispensable intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties, structural details, established synthesis and purification protocols, and key applications of CCMP, with a particular focus on its role in the development of neonicotinoid insecticides.

Chemical Structure and Identification

This compound is a disubstituted pyridine ring. The molecule is nearly planar, though the chlorine atom of the chloromethyl group is slightly offset from the plane of the pyridine ring.[1] Its fundamental structural and identifying information is crucial for researchers and is summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 70258-18-3[2] |

| Molecular Formula | C₆H₅Cl₂N[2] |

| SMILES | ClCC1=CN=C(Cl)C=C1 |

| InChI Key | SKCNYHLTRZIINA-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a white to light yellow solid under standard conditions and is soluble in many organic solvents but has limited solubility in water.[2]

| Property | Value | Source |

| Molecular Weight | 162.02 g/mol | [2] |

| Appearance | White or Colorless to Light yellow powder, crystals, or lump | Thermo Scientific |

| Melting Point | 37-42 °C | ChemicalBook |

| Boiling Point | 249.8 ± 25.0 °C at 760 mmHg | ChemSrc |

| Density | 1.3 ± 0.1 g/cm³ | ChemSrc |

| Flash Point | >110 °C (>230 °F) | ChemicalBook |

| Solubility | Insoluble in water; Soluble in DMSO and Methanol | ChemicalBook |

| Stability | Stable under normal temperatures and pressures. | ChemSrc |

Synthesis Protocols

Several synthetic routes to this compound have been developed, primarily starting from 3-methylpyridine (B133936) (β-picoline) or its derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

General Synthesis Workflow

The most common industrial synthesis involves a two-step chlorination of 3-methylpyridine. This process is outlined in the workflow diagram below.

Experimental Protocol: Two-Step Chlorination of 3-Methylpyridine

This protocol is a generalized procedure based on common patent literature.[3]

Step 1: Synthesis of 2-Chloro-5-methylpyridine

-

Reaction Setup: Charge a suitable reactor with 3-methylpyridine and water as the reaction medium.

-

Catalyst Addition: Introduce a catalyst suitable for ring chlorination.

-

Chlorination: While maintaining the temperature between 40-60 °C, introduce chlorine gas into the reaction mixture until the conversion of the starting material is complete, as monitored by Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the crude 2-chloro-5-methylpyridine. This typically involves phase separation and removal of the aqueous layer.

Step 2: Synthesis of this compound

-

Reaction Setup: The crude 2-chloro-5-methylpyridine from the previous step is used as the starting material. The reaction can be run neat or in a suitable solvent.

-

Initiation: The reaction is initiated using a chemical initiator (e.g., AIBN) or by exposure to a UV light source.

-

Chlorination: Chlorine gas is bubbled through the reaction mixture while maintaining the temperature between 50-60 °C. The reaction progress is monitored by GC to track the formation of the desired product and minimize over-chlorination to 2-chloro-5-(dichloromethyl)pyridine.

-

Post-treatment: After the reaction reaches the desired conversion level, the crude product is obtained.

Alternative Synthesis: Cyclization Route

An alternative method involves the reaction of 2-chloro-2-chloromethyl-4-cyano-butanal with phosgene (B1210022) in toluene.[2]

-

Reaction: 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyano-butanal is dissolved in 50 ml of toluene.

-

Reagent Addition: 33 g (1.1 eq.) of solid phosgene is added to the solution.

-

Conditions: The reaction mixture is stirred at 50°C for 5 hours.

-

Isolation: Upon completion, the mixture is cooled to facilitate crystallization, affording 2-chloro-5-chloromethylpyridine in high yield (97%).[2]

Purification and Analysis

High purity of this compound is essential for its use in pharmaceutical and agrochemical synthesis.

Purification Protocol: Recrystallization/Distillation

-

Distillation: Crude product mixtures can be purified by vacuum distillation.[4] This is effective for separating the desired product from the starting material (2-chloro-5-methylpyridine) and the over-chlorinated by-product (2-chloro-5-dichloromethylpyridine).[5]

-

Recrystallization: For obtaining high-purity crystalline material, recrystallization is employed. While specific solvent systems are often proprietary, general principles suggest using a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Cooling the saturated solution then allows for the crystallization of the pure compound. A refining method involves dissolving the crude product in toluene, adding saturated HCl to precipitate the hydrochloride salt, separating the toluene, neutralizing the salt with a base, and then isolating the purified free base.[6] Crystals suitable for X-ray diffraction have been obtained by slow evaporation from an ethanol (B145695) solution.[1]

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is the primary method for monitoring reaction progress and assessing the purity of the final product.[4] A typical GC-MS analysis would involve a capillary column (e.g., DB-5ms) with helium or hydrogen as the carrier gas, a suitable temperature gradient to separate components, and a mass spectrometer for detection and identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity analysis, particularly for related compounds like 2-chloro-5-trichloromethylpyridine. A common setup uses a reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water, and UV detection around 240 nm.[7]

Applications in Drug and Pesticide Development

This compound is not an active ingredient itself but a crucial intermediate. Its primary importance lies in its use for the synthesis of neonicotinoid insecticides, a major class of crop protection agents.

Synthesis of Neonicotinoids (e.g., Imidacloprid, Acetamiprid)

CCMP provides the essential 6-chloro-3-pyridylmethyl moiety found in many neonicotinoids. The chloromethyl group at the 5-position is a reactive electrophilic site that readily undergoes nucleophilic substitution. This allows for the coupling of the pyridine core to the various N-nitroimine, N-cyanoimine, or other heterocyclic fragments that complete the final insecticide structure.

Mechanism of Action of Neonicotinoid Insecticides

Neonicotinoids derived from CCMP are potent agonists of the insect nicotinic acetylcholine (B1216132) receptor (nAChR). Their mode of action is what provides their high efficacy and selectivity.

-

Binding: Neonicotinoids bind strongly to the insect nAChR, mimicking the natural neurotransmitter, acetylcholine (ACh).

-

Activation: This binding acts as a potent agonist, locking the associated ion channel in an open state.

-

Overstimulation: The open channel leads to an uncontrolled influx of sodium and calcium ions into the postsynaptic neuron, causing continuous and excessive nerve stimulation.

-

Blockage and Paralysis: Unlike ACh, which is quickly broken down by enzymes, the neonicotinoid is not easily removed. This persistent activation leads to a functional blockage of the receptor, preventing any further normal nerve signal transmission. The result is paralysis and, ultimately, the death of the insect.

The selectivity of neonicotinoids arises because they bind much more strongly to insect nAChRs than to their mammalian counterparts.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: The compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. It is toxic if swallowed or in contact with skin.

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, and bases.

-

Personal Protective Equipment (PPE): When handling, chemical safety goggles, protective gloves, and appropriate protective clothing are mandatory. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The container should be kept tightly closed. Some suppliers recommend refrigerated storage (0-10°C) under an inert atmosphere.[5]

Conclusion

This compound is a cornerstone intermediate for modern agrochemistry and has applications in pharmaceutical synthesis. Its well-defined chemical properties and versatile reactivity allow for its efficient incorporation into complex molecular structures, most notably the highly effective neonicotinoid class of insecticides. A thorough understanding of its synthesis, purification, and handling is essential for researchers and professionals working to develop new chemical entities in crop protection and drug discovery.

References

- 1. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 6. 2-chloro-5-chloromethyl pyridine refining method (2010) | Guangcai Xue | 10 Citations [scispace.com]

- 7. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

An In-depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine (CAS: 70258-18-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-(chloromethyl)pyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, detailed synthesis protocols, safety and handling information, and its significant applications in the development of novel bioactive compounds.

Chemical and Physical Properties

This compound, with the CAS number 70258-18-3, is a halogenated pyridine (B92270) derivative.[1] Its structure, featuring a pyridine ring substituted with both a chlorine atom and a chloromethyl group, makes it a versatile reagent in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅Cl₂N | [2][3][4][5] |

| Molecular Weight | 162.02 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][2][6] |

| Melting Point | 37-42 °C | [2][6][7][8] |

| Boiling Point | 267.08 °C (rough estimate) | [6] |

| Flash Point | >110 °C (>230 °F) | [4][6] |

| Solubility | Insoluble in water; Soluble in various organic solvents | [6][7] |

| Vapor Pressure | 0.177 mmHg at 25 °C | [6] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been developed, reflecting its industrial importance. These methods often start from readily available pyridine derivatives.

Synthesis from 3-Methylpyridine (B133936)

One common industrial route involves the chlorination of 3-methylpyridine (3-picoline).[9][10] This process can be carried out in multiple steps or as a one-step reaction using specific catalysts.

Experimental Protocol: One-Step Chlorination of 3-Methylpyridine [9]

-

Catalyst Preparation: A supported palladium chloride catalyst (0.83% PdCl₂ on Al₂O₃) is prepared by immersing an alumina (B75360) carrier in an aqueous solution of palladium chloride, followed by drying and roasting.[9]

-

Reaction Setup: The catalyst is packed into a tubular reactor.[9]

-

Vapor Phase Reaction: 3-Methylpyridine is vaporized, mixed with nitrogen as a carrier gas and chlorine gas.[9]

-

Chlorination: The gas mixture is introduced into the heated reactor (catalyst layer stable at 250 °C). The chlorination reaction occurs, and the temperature may rise to around 280 °C.[9]

-

Product Collection: The product, this compound, is obtained from the reaction mixture.[9]

Synthesis from Nicotinic Acid

A multi-step synthesis starting from nicotinic acid has also been patented.[11] This process involves several intermediates as depicted in the pathway below.

Experimental Protocol: Multi-step Synthesis from Nicotinic Acid [11]

-

Step 1: Formation of 3-Trichloromethylpyridine: Nicotinic acid is reacted with phosphorus pentachloride.[11]

-

Step 2: Formation of a Pyridine Ether Acetal (B89532): The resulting 3-trichloromethylpyridine is reacted with an alkali metal alkoxide.[11]

-

Step 3: Formation of Pyridone Aldehyde: The pyridine ether acetal is treated with dilute aqueous acid.[11]

-

Step 4: Hydrogenation to Pyridylmethanol Compound: The pyridone aldehyde is hydrogenated using molecular hydrogen in the presence of a hydrogenation catalyst.[11]

-

Step 5: Chlorination to this compound: The pyridylmethanol compound is reacted with a chlorinating agent to yield the final product.[11]

Synthesis from 2-Chloro-5-methylpyridine

Another approach involves the direct chlorination of 2-chloro-5-methylpyridine.[12] However, this method can lead to the formation of polychlorinated by-products, necessitating careful control of reaction conditions to avoid over-chlorination.[12]

Applications in Drug Development and Agrochemicals

This compound is a critical building block in the synthesis of a wide range of commercially important molecules.

-

Agrochemicals: It is a key intermediate in the production of neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid, as well as other pesticides and herbicides.[2][7][9]

-

Pharmaceuticals: In the pharmaceutical industry, this compound serves as a vital intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2][7] Its reactive nature allows for its incorporation into complex molecular structures, aiding in the discovery and development of new therapeutic agents.[2][13][14] Recent research has explored its use in creating novel bioactive derivatives with potential antimicrobial and anti-malarial activities.[13][14]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[15][16]

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Measures | Reference(s) |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P317: IF SWALLOWED: Get medical help. | [4][16][17] |

| H314: Causes severe skin burns and eye damage | P260: Do not breathe dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][16][17] |

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[4][15][16] Work should be conducted in a well-ventilated area to avoid inhalation of dust or vapors.[15][16]

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents, acids, and bases.[15][18]

Visualized Synthesis Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Caption: Synthesis from 3-Methylpyridine.

Caption: Multi-step synthesis from Nicotinic Acid.

Caption: Workflow for the catalyzed chlorination of 3-Methylpyridine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 2-クロロ-5-(クロロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. This compound | 70258-18-3 [chemicalbook.com]

- 8. 2-クロロ-5-(クロロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 11. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 12. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. echemi.com [echemi.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc [chemsrc.com]

Spectroscopic Profile of 2-Chloro-5-(chloromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 2-Chloro-5-(chloromethyl)pyridine. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.42 | s | H-6 |

| 7.75 | d | H-4 |

| 7.35 | d | H-3 |

| 4.58 | s | -CH₂Cl |

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (ppm) | Assignment |

| 150.8 | C-2 |

| 149.5 | C-6 |

| 138.8 | C-4 |

| 134.0 | C-5 |

| 124.2 | C-3 |

| 44.5 | -CH₂Cl |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~3050 | Aromatic C-H Stretch |

| ~2960 | Aliphatic C-H Stretch |

| ~1580, 1470, 1380 | Pyridine Ring C=C and C=N Stretching |

| ~1110 | C-Cl Stretch (Aromatic) |

| ~740 | C-Cl Stretch (Aliphatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 161 | 30 | [M]⁺ (Molecular Ion, ³⁵Cl₂) |

| 163 | 20 | [M+2]⁺ (³⁵Cl³⁷Cl) |

| 165 | 3 | [M+4]⁺ (³⁷Cl₂) |

| 126 | 100 | [M - Cl]⁺ |

| 128 | 33 | [M - Cl]⁺ (with ³⁷Cl) |

| 91 | 40 | [M - Cl - Cl]⁺ or [C₅H₄NCH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr (potassium bromide) pellet method. A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry KBr powder in an agate mortar. The resulting mixture was then compressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) instrument equipped with an Electron Ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was injected into the GC. The components were separated on a capillary column and subsequently introduced into the mass spectrometer. The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

A Technical Overview of 2-Chloro-5-(chloromethyl)pyridine: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyridine is a halogenated heterocyclic organic compound. It serves as a critical building block in the synthesis of various chemical products, most notably in the agrochemical industry.[1] Its utility is primarily as an intermediate in the production of neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid.[2] This document provides a concise technical summary of its key chemical properties and a description of a common synthesis protocol.

Chemical and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized below. This data is essential for its application in synthetic chemistry, enabling accurate stoichiometric calculations and the determination of appropriate reaction conditions.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2N | [2][3] |

| Molecular Weight | 162.02 g/mol | [2][3][4][5] |

| Exact Mass | 160.9799046 Da | [6] |

| CAS Number | 70258-18-3 | [2][3][5] |

| Physical State | Solid, beige moist crystals | [1][4] |

| Melting Point | 37-42 °C | [2][5] |

| Solubility in Water | Insoluble/Partly Miscible | [2][4] |

Synthetic Pathway

This compound is commonly synthesized from 2-chloro-2-chloromethyl-4-cyanobutanal. The process involves a reaction with phosgene (B1210022) in a suitable solvent, followed by crystallization to isolate the final product.

Experimental Protocol: Synthesis from 2-chloro-2-chloromethyl-4-cyanobutanal

The following protocol outlines a general procedure for the synthesis of this compound:

-

Dissolution : 18 grams (0.1 mol) of 2-chloro-2-chloromethyl-4-cyanobutanal is dissolved in 50 ml of toluene (B28343).[2][7]

-

Addition of Reagent : 33 grams (1.1 equivalents) of solid phosgene is added to the toluene solution.[2][7]

-

Reaction : The reaction mixture is stirred at 50°C for a duration of 5 hours.[2][7]

-

Crystallization and Isolation : Upon completion of the reaction, the mixture is cooled. This facilitates the crystallization of the product, 2-chloro-5-chloromethylpyridine.[2][7]

-

Yield : This method has been reported to yield the final product at approximately 97%.[2][7]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound as described in the protocol.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 70258-18-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound 97 70258-18-3 [sigmaaldrich.com]

- 6. This compound | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

The Lynchpin of Modern Insecticides: A Technical Guide to 2-Chloro-5-chloromethylpyridine (CCMP)

For Researchers, Scientists, and Agrochemical Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-chloro-5-chloromethylpyridine (CCMP), a pivotal intermediate in the synthesis of a significant class of modern insecticides: the neonicotinoids. This document details the synthesis of CCMP and its subsequent conversion to the widely used insecticides, imidacloprid (B1192907) and acetamiprid (B1664982). It includes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and the mode of action of neonicotinoid insecticides.

Introduction

2-Chloro-5-chloromethylpyridine (CCMP) is a heterocyclic aromatic compound that serves as a critical building block in the agrochemical industry.[1] Its bifunctional nature, possessing both a reactive chloromethyl group and a chlorinated pyridine (B92270) ring, makes it an ideal precursor for the synthesis of various neonicotinoid insecticides.[2][3] Neonicotinoids are a class of neuroactive insecticides that are highly effective against a broad spectrum of sucking insects.[4][5] Their mode of action involves targeting the nicotinic acetylcholine (B1216132) receptors (nAChRs) in the central nervous system of insects, leading to overstimulation, paralysis, and eventual death.[6][7] This guide will focus on the synthesis of CCMP and its role in the production of two prominent neonicotinoids: imidacloprid and acetamiprid.

Synthesis of the Key Intermediate: 2-Chloro-5-chloromethylpyridine (CCMP)

The industrial synthesis of CCMP can be achieved through various routes. One common method involves the chlorination of 3-picoline (3-methylpyridine). This process typically proceeds in two stages: chlorination of the pyridine ring followed by chlorination of the methyl group.

Experimental Protocol: Synthesis of CCMP from 3-Methylpyridine (B133936)

A two-step chlorination of 3-methylpyridine is a widely employed method for CCMP synthesis.[1]

Step 1: Synthesis of 2-Chloro-5-methylpyridine (B98176)

-

Reaction Setup: In a suitable reactor, 3-methylpyridine is reacted with chlorine gas in a reaction medium, such as water, in the presence of a catalyst.

-

Reaction Conditions: The reaction is typically carried out at a temperature of 40-60°C.

-

Work-up: After the reaction is complete, the product, 2-chloro-5-methylpyridine, is isolated and purified.

Step 2: Synthesis of 2-Chloro-5-chloromethylpyridine

-

Reaction Setup: The 2-chloro-5-methylpyridine obtained from the previous step is subjected to further chlorination. This can be performed with or without a reaction medium.

-

Reaction Conditions: The reaction is conducted at a temperature of 50-60°C in the presence of a catalyst.

-

Work-up: The final product, 2-chloro-5-chloromethylpyridine, is obtained with a purity of ≥99% after appropriate post-treatment.[1]

Another documented laboratory-scale synthesis involves the reaction of 2-chloro-2-chloromethyl-4-cyanobutanal with phosgene (B1210022).[2][8]

-

Reaction Setup: 18 g (0.1 mol) of 2-chloro-2-chloromethyl-4-cyanobutanal is dissolved in 50 ml of toluene (B28343).

-

Reagent Addition: 33 g (1.1 eq.) of solid phosgene is added to the toluene solution.

-

Reaction Conditions: The reaction mixture is stirred at 50°C for 5 hours.

-

Work-up and Purification: Upon completion, the mixture is cooled to induce crystallization, affording 2-chloro-5-chloromethylpyridine.

Quantitative Data for CCMP Synthesis

| Parameter | Value | Reference |

| Starting Material | 2-chloro-2-chloromethyl-4-cyanobutanal | [2][8] |

| Reagent | Phosgene | [2][8] |

| Solvent | Toluene | [2][8] |

| Reaction Temperature | 50°C | [2][8] |

| Reaction Time | 5 hours | [2][8] |

| Yield | 97% | [2][8] |

Synthesis of Neonicotinoid Insecticides from CCMP

CCMP is the foundational intermediate for the synthesis of numerous neonicotinoid insecticides. The following sections detail the synthesis of imidacloprid and acetamiprid.

Synthesis of Imidacloprid

Imidacloprid is synthesized through the condensation of CCMP with 2-nitroiminoimidazolidine.[9][10]

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).[9]

-

Solvent Addition: Add 50 mL of acetonitrile (B52724) to the flask.

-

Initial Stirring: Stir the mixture at room temperature for 15 minutes.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature under reflux for 8 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.

-

Isolation of Crude Product: Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude imidacloprid product.[9]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield imidacloprid with a purity of >98%.[9]

| Parameter | Value | Reference |

| Starting Material 1 | This compound (CCMP) | [9] |

| Starting Material 2 | N-nitro-imidazolidin-2-imine | [9] |

| Base | Potassium Carbonate (K₂CO₃) | [9] |

| Solvent | Acetonitrile (CH₃CN) | [9] |

| Reaction Temperature | 80°C | [9] |

| Reaction Time | 8 hours | [9] |

| Crude Product Yield | ~85% | [9] |

| Final Purity (after Recrystallization) | >98% | [9] |

| Melting Point | 143-145°C | [9] |

Synthesis of Acetamiprid

Acetamiprid synthesis involves a two-step process starting from CCMP: amination followed by reaction with an N-cyanoimidate.

Step 1: Amination of CCMP

-

Reaction Setup: Add 3500 L of a solvent such as dichloroethane, tetrahydrofuran, or toluene to an amination reactor and cool to below 0°C.[11]

-

Reagent Addition: Pass 310 kg of monomethylamine gas into the solvent.

-

Reaction Conditions: Raise the temperature to 45°C and then add 750 kg of 2-chloro-5-chloromethylpyridine dropwise over 8 hours. Maintain the temperature at 45°C for an additional 4 hours.[11]

-

Work-up: After the reaction is complete, the intermediate, N-(6-chloro-3-pyridylmethyl)methylamine, is obtained.

Step 2: Synthesis of Acetamiprid

-

Reaction Setup: The N-(6-chloro-3-pyridylmethyl)methylamine is then reacted with an N-cyanoimidate, such as ethyl N-cyanoethanimideate.[12][13]

-

Reaction Conditions: The reaction is typically carried out in a solvent like methanol (B129727) at an elevated temperature (e.g., 65°C) for several hours.[12]

-

Work-up and Purification: The final product, acetamiprid, is isolated and purified.

A one-pot synthesis from 2-chloro-5-chloromethylpyridine has also been reported, where it is reacted with N-cyanoacetimidic acid methyl ester in the presence of methylamine.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-5-chloromethylpyridine | [11] |

| Reagent | Monomethylamine | [11] |

| Solvent | Dichloroethane, Tetrahydrofuran, or Toluene | [11] |

| Reaction Temperature | 45°C | [11] |

| Reaction Time | ~12 hours (8h addition + 4h hold) | [11] |

Mode of Action: Signaling Pathway

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[6][7] These receptors are ligand-gated ion channels that are crucial for synaptic transmission.

When a neonicotinoid molecule binds to the nAChR, it mimics the action of the natural neurotransmitter, acetylcholine (ACh). However, unlike ACh, which is rapidly broken down by the enzyme acetylcholinesterase, neonicotinoids are not easily degraded. This leads to a persistent and irreversible opening of the ion channel, causing a continuous influx of ions. The resulting constant stimulation of the postsynaptic neuron leads to hyperexcitation of the nervous system, followed by paralysis and ultimately, the death of the insect.[4][6] The selectivity of neonicotinoids for insects over mammals is attributed to differences in the structure and subtypes of nAChRs between these two groups.[4]

Visualizations

Synthesis Pathways and Experimental Workflows

Caption: Synthetic pathways for CCMP, Imidacloprid, and Acetamiprid.

Caption: Experimental workflow for the synthesis and purification of Imidacloprid.

Signaling Pathway of Neonicotinoid Action

Caption: Mechanism of action of neonicotinoid insecticides on the insect nAChR.

Conclusion

2-Chloro-5-chloromethylpyridine is an indispensable intermediate in the production of neonicotinoid insecticides. The synthetic routes to CCMP and its subsequent conversion to high-value agrochemicals like imidacloprid and acetamiprid are well-established and efficient. Understanding the detailed experimental protocols and the underlying mode of action of these insecticides is crucial for the continued development of effective and selective crop protection agents. The data and diagrams presented in this guide offer a valuable resource for researchers and professionals in the field of agrochemical synthesis and development.

References

- 1. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]

- 2. This compound | 70258-18-3 [chemicalbook.com]

- 3. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 4. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 11. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]

- 13. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

The Versatile Scaffold: A Technical Guide to 2-Chloro-5-(chloromethyl)pyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyridine (CCMP) is a highly reactive and versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a pyridine (B92270) ring substituted with both a chloro and a chloromethyl group, provide two distinct points for chemical modification, making it an ideal starting material for the synthesis of a diverse array of bioactive molecules. This technical guide explores the applications of CCMP in medicinal chemistry, with a particular focus on its role in the development of modulators for nicotinic acetylcholine (B1216132) receptors (nAChRs), a critical class of receptors implicated in a range of neurological and physiological processes.

While CCMP is widely recognized as a key intermediate in the synthesis of neonicotinoid insecticides such as Imidacloprid, the pharmacological principles underlying the action of these compounds on nAChRs have significant implications for human health and drug discovery.[1] This guide will delve into the synthesis of nAChR modulators from CCMP, present quantitative data on their biological activity, provide detailed experimental protocols, and visualize the relevant signaling pathways.

Core Applications in Medicinal Chemistry

The primary application of this compound in a medicinal chemistry context revolves around its use as a scaffold for molecules targeting nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are crucial in the central and peripheral nervous systems, and their modulation is a key strategy in the treatment of various conditions.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Neonicotinoids, a class of compounds extensively synthesized from CCMP, are potent agonists of insect nAChRs.[1] While designed for insect selectivity, there is growing evidence that these molecules and their metabolites can also interact with mammalian nAChRs, making the study of their synthesis and biological activity highly relevant to human health and toxicology.[2][3]

The smoking cessation drug Varenicline serves as a prime example of a pharmaceutical that targets nAChRs, specifically the α4β2 subtype.[4][5][6][7] Varenicline acts as a partial agonist, a mechanism that both alleviates nicotine (B1678760) withdrawal symptoms and reduces the rewarding effects of smoking.[4][5][8] The synthesis of such nAChR modulators often involves the use of pyridine-based scaffolds, highlighting the potential of CCMP as a starting point for the development of novel therapeutics in this area.

Quantitative Data: nAChR Binding Affinities

The following table summarizes the binding affinities of a series of neonicotinoid analogues for the α4β2 nicotinic acetylcholine receptor, the primary target for drugs like Varenicline. This data provides insight into the structure-activity relationships of compounds derived from a CCMP-like scaffold.

| Compound | Modification from Imidacloprid | Binding Affinity (Ki, nM) for α4β2 nAChR |

| Nicotine | - | 1.6 |

| Varenicline | - | 0.12 |

| Imidacloprid | Reference Compound | 155 |

| Analogue 7a | 2'-Fluoro-3'-(4''-pyridinyl)deschloroepibatidine | Similar to lead compounds with Ki of 0.009 nM and 0.053 nM |

| Analogue 8a | 2'-Fluoro-3'-(3''-pyridinyl)deschloroepibatidine | Similar to lead compounds with Ki of 0.009 nM and 0.053 nM |

Data compiled from references[8][9]. The binding affinities of analogues 7a and 8a are presented relative to their lead compounds as specific Ki values were not provided in the source.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key nAChR modulator, Imidacloprid, from this compound, and a general procedure for the synthesis of Varenicline, a therapeutically relevant nAChR partial agonist.

Protocol 1: Synthesis of Imidacloprid from this compound[10][11][12]

This protocol describes the condensation reaction between this compound (CCMP) and 2-nitroiminoimidazolidine.

Materials:

-

This compound (CCMP)

-

2-Nitroiminoimidazolidine

-

Potassium carbonate (or Sodium hydroxide)

-

Acetonitrile (B52724) (or Dimethylformamide)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Buchner funnel and filter paper

-

Isopropanol/water (for recrystallization)

Procedure:

-

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.62 g, 10 mmol), 2-nitroiminoimidazolidine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of acetonitrile to the flask.

-

Reaction Initiation: Stir the mixture at room temperature for 15 minutes.

-

Reflux: Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the solid inorganic salts using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.

-

Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.

-

Purification (Recrystallization):

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent system, such as isopropanol/water (e.g., in a 2:1 ratio).

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to facilitate further crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel and wash the crystals with a small amount of cold solvent.

-

Dry the purified Imidacloprid crystals in a vacuum oven.

-

Protocol 2: General Synthesis of Varenicline[10][13]

While a direct synthesis of Varenicline from CCMP is not explicitly detailed in the provided search results, the following outlines a common multi-stage synthetic procedure for Varenicline, which involves the formation of a key diamino intermediate followed by cyclization.

Stage I: Preparation of a Diamino Intermediate

-

A dinitro compound is reduced via hydrogenation using a palladium on carbon (Pd/C) catalyst in an isopropanol/water mixture under hydrogen pressure. This reaction yields the diamine intermediate.[10]

Stage II: Cyclization to form the Quinoxaline (B1680401) Core

-

The diamine intermediate is reacted with glyoxal (B1671930) in water at room temperature. This cyclization reaction forms the core quinoxaline structure of Varenicline.[10]

Stage III: Deprotection and Salt Formation

-

Any protecting groups (such as trifluoroacetamide) are hydrolyzed using a base like sodium hydroxide.

-

The free base of Varenicline is then typically converted to a pharmaceutically acceptable salt, such as the tartrate salt, by reacting it with the corresponding acid (e.g., L-tartaric acid) in a suitable solvent like methanol.[10]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and processes related to the medicinal chemistry applications of this compound derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Varenicline's Dual Mechanism of Action

General Synthetic Workflow for nAChR Modulators from CCMP

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, offering a gateway to the synthesis of a wide range of bioactive compounds. Its application in the construction of nicotinic acetylcholine receptor modulators, exemplified by the synthesis of Imidacloprid and the therapeutic relevance of drugs like Varenicline, underscores its importance. The ability to readily undergo nucleophilic substitution at the chloromethyl group, coupled with the potential for further modification of the pyridine ring, provides medicinal chemists with a powerful tool for scaffold hopping and lead optimization. As our understanding of the role of nAChRs in various disease states continues to grow, the utility of CCMP and its derivatives in the discovery of novel therapeutics is set to expand, solidifying its place as a core component in the modern drug discovery toolkit.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. psychscenehub.com [psychscenehub.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Bioactive derivatives of 2-Chloro-5-(chloromethyl)pyridine

An In-Depth Technical Guide to Bioactive Derivatives of 2-Chloro-5-(chloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CCMP) is a halogenated heterocyclic compound that serves as a critical and versatile building block in synthetic chemistry. Its pyridine (B92270) core and two reactive chlorine sites make it a valuable precursor for the synthesis of a wide range of functionalized molecules. Historically, CCMP is best known as a key intermediate in the production of neonicotinoid insecticides, such as Imidacloprid and Acetamiprid.[1] More recently, research has focused on utilizing the CCMP scaffold to develop novel derivatives with potential therapeutic applications, including antimicrobial and anti-malarial agents.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with bioactive derivatives of CCMP.

Synthesis of Novel Bioactive Hydrazone Derivatives

A promising route for generating novel bioactive compounds from CCMP involves a two-step synthesis to create a library of hydrazone derivatives. This approach leverages the reactivity of the chloromethyl group to introduce a hydrazinyl moiety, which can then be readily condensed with various aldehydes.

A recent study outlines an efficient synthesis pathway starting from CCMP.[2][3] The process first involves the synthesis of a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759). This intermediate is then reacted with a selection of aromatic aldehydes under mild conditions to yield the final hydrazone compounds. The use of continuous flow reactors has been shown to improve the efficiency and scalability of this process.[2][3]

Caption: Workflow for Synthesis and Screening of Hydrazone Derivatives.

Biological Activity of Novel Hydrazone Derivatives

Preliminary in vitro studies have demonstrated that hydrazone derivatives synthesized from CCMP possess promising biological activities. Specifically, these compounds have shown potential as both antimicrobial and anti-malarial agents.[2][3]

Qualitative Biological Activity

The table below summarizes the observed biological activities from initial screenings. It is important to note that quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for these specific derivatives have not yet been reported in the available literature.

| Compound Class | Target Area | Observed Activity | Reference |

| Hydrazone Derivatives | Antimicrobial | Activity against Gram-positive (S. aureus) and other bacteria. | [2] |

| Hydrazone Derivatives | Anti-malarial | Activity against malaria parasites. | [2][3] |

Established Bioactive Derivatives: The Neonicotinoid Mechanism of Action

The most well-characterized and commercially significant derivatives of CCMP are the neonicotinoid insecticides. These compounds act on the central nervous system of insects.[4]

The mechanism of action is centered on the nicotinic acetylcholine (B1216132) receptor (nAChR), an ion channel crucial for synaptic transmission.[5][6][7] Neonicotinoids function as agonists, binding to the nAChR and mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[8][9] However, unlike ACh, which is quickly broken down by acetylcholinesterase to terminate the signal, neonicotinoids are not easily degraded. This leads to a persistent and irreversible opening of the receptor's ion channel, causing continuous stimulation of the postsynaptic neurons.[6] The resulting overstimulation leads to paralysis and, ultimately, the death of the insect.[10][11]

The selective toxicity of neonicotinoids towards insects over mammals is attributed to their much higher binding affinity for insect nAChRs compared to their mammalian counterparts.[7][12][13]

Caption: Mechanism of Action for Neonicotinoid Insecticides.

Quantitative Data Presentation: An Exemplar

While specific quantitative data for the novel hydrazone derivatives are pending publication, it is crucial for drug development professionals to understand how such data is presented. The following table provides an example of in vitro antiplasmodial activity for a different series of bioactive pyridine analogues, demonstrating the standard format for reporting IC50 values.

Table: In Vitro Antiplasmodial Activity of Exemplar Pyrazine Analogues [14]

| Compound | K1 (multidrug resistant) IC50 (nM) | NF54 (sensitive) IC50 (nM) |

| Analogue 4 | 8.4 | 10 |

| Analogue X | 6 | 7 |

| Analogue Y | 94 | 85 |

| Chloroquine | 130 | 9.1 |

| Artesunate | 1.5 | 0.8 |

| (Note: Data is for illustrative purposes and represents a different chemical series.) |

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine (Intermediate)

This protocol is based on the methodology described by Pimpale et al.[2]

-

A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel.

-

Hydrazine hydrate (typically 6-8 equivalents) is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., 90 °C) for a specified duration. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water to remove excess hydrazine hydrate.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude intermediate product, 2-chloro-5-(hydrazinylmethyl)pyridine.

-

Further purification can be achieved through column chromatography if necessary. The final product is characterized by FTIR, NMR, and mass spectroscopy.

Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives

This protocol is adapted from the methodology described by Pimpale et al.[2][3]

-

The intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine (1 equivalent), is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

A selected aromatic aldehyde (1 equivalent) is added to the solution.

-

A catalytic amount of glacial acetic acid (2-3 drops) may be added to facilitate the condensation reaction.

-

The mixture is stirred at room temperature or under gentle reflux for a period ranging from 30 minutes to several hours, with reaction progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled. The precipitated solid product is collected by filtration.

-

The collected solid is washed with a cold solvent (e.g., cold ethanol) to remove unreacted starting materials.

-

The final hydrazone derivative is dried under vacuum. The structure and purity are confirmed using FTIR, 1H-NMR, 13C-NMR, and mass spectrometry.

Protocol 3: General Protocol for Antimicrobial Activity Screening

-

Bacterial Strains: Target bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to achieve a standard turbidity.

-

Agar (B569324) Well Diffusion Method: Molten Mueller-Hinton agar is poured into sterile Petri dishes. Once solidified, the standardized bacterial culture is uniformly swabbed onto the agar surface.

-

Wells (6 mm diameter) are punched into the agar using a sterile cork borer.

-

A defined concentration of the test hydrazone derivative (dissolved in a solvent like DMSO) is added to each well.

-

A standard antibiotic (e.g., Ciprofloxacin) and the solvent (DMSO) serve as positive and negative controls, respectively.

-

The plates are incubated at 37 °C for 24 hours.

-

The diameter of the zone of inhibition around each well is measured in millimeters to determine the antimicrobial activity.

Protocol 4: General Protocol for In Vitro Anti-malarial Assay

-

Parasite Culture: Chloroquine-sensitive or resistant strains of Plasmodium falciparum are maintained in a continuous in vitro culture of human erythrocytes in RPMI 1640 medium supplemented with human serum.

-

Drug Dilution: Test compounds are dissolved in DMSO and serially diluted with the culture medium to achieve a range of final concentrations.

-

Assay Procedure: Asynchronous cultures with a specific parasitemia level are incubated with the drug dilutions in 96-well microtiter plates for a defined period (e.g., 48 hours).

-

Growth Inhibition Measurement: Parasite growth inhibition is typically measured using a SYBR Green I-based fluorescence assay. After incubation, the plates are frozen and thawed to lyse the red blood cells. Lysis buffer containing SYBR Green I dye is added, which intercalates with the parasitic DNA.

-

Fluorescence is measured using a fluorescence plate reader. The results are expressed as a percentage of the fluorescence in the control wells (parasites cultured without the drug).

-

The IC50 value (the concentration at which 50% of parasite growth is inhibited) is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a high-value scaffold with proven utility in the agrochemical industry and significant potential in medicinal chemistry. While its role in producing potent neonicotinoid insecticides is well-established, recent research into novel hydrazone derivatives highlights its promise for developing new therapeutic agents with antimicrobial and anti-malarial properties. The synthetic accessibility and modular nature of these derivatives make them attractive candidates for further investigation. Future work should focus on generating quantitative structure-activity relationship (SAR) data for these new compounds, elucidating their specific molecular targets and mechanisms of action, and evaluating their in vivo efficacy and safety profiles.

References

- 1. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Imidacloprid - Wikipedia [en.wikipedia.org]

- 5. pomais.com [pomais.com]

- 6. Acetamiprid (Acetamiprid) - Cultivar Magazine [revistacultivar.com]

- 7. Neonicotinoid - Wikipedia [en.wikipedia.org]

- 8. Acetamiprid: A Versatile Neonicotinoid Insecticide [jindunchemical.com]

- 9. NEONICOTINOID INSECTICIDE TOXICOLOGY: Mechanisms of Selective Action - ProQuest [proquest.com]

- 10. Acetamiprid Insecticide Formulation and Its Effectiveness in Pest Control Solutions [cnagrochem.com]

- 11. chemicalwarehouse.com [chemicalwarehouse.com]

- 12. Imidacloprid General Fact Sheet [npic.orst.edu]

- 13. Imidacloprid Technical Fact Sheet [npic.orst.edu]

- 14. Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Medicines for Malaria Venture [mmv.org]

An In-depth Technical Guide to the Crystal Structure of 2-Chloro-5-(chloromethyl)pyridine

This technical guide provides a comprehensive overview of the crystal structure of 2-Chloro-5-(chloromethyl)pyridine, a key intermediate in the synthesis of neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid.[1][2][3] This document is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development.

Molecular and Crystal Structure

This compound (C₆H₅Cl₂N) has a molecular weight of 162.01 g/mol .[1][3][4] The molecule is nearly planar, with a root-mean-square deviation of 0.0146 Å for all atoms except for the chlorine atom of the chloromethyl group.[1][2][3] This chlorine atom is offset from the plane.[1][2][3] In the crystalline state, molecules of this compound are linked by intermolecular C—H···N hydrogen bonds, forming dimers.[1][2][3]

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1][3]

| Parameter | Value |

| Formula | C₆H₅Cl₂N |

| Molecular Weight (Mᵣ) | 162.01 |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a | 4.0770 (8) Å |

| b | 10.322 (2) Å |

| c | 16.891 (3) Å |

| β | 95.95 (3)° |

| Volume (V) | 707.0 (2) ų |

| Z | 4 |

| Temperature (T) | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Absorption Coefficient (μ) | 0.82 mm⁻¹ |

| Crystal data for this compound.[1][2][3] |

The intramolecular bond lengths and angles are within the normal ranges.[1][2][3]

| Bond | Length (Å) | Angle | Degree (°) |

| N—C2 | 1.307 (3) | C2—N—C1 | 116.3 (2) |

| N—C1 | 1.334 (3) | N—C1—C5 | 124.3 (2) |

| Cl1—C2 | 1.743 (3) | C1—C5—C4 | 117.8 (2) |

| C1—C5 | 1.378 (3) | C3—C4—C5 | 119.5 (2) |

| C2—C3 | 1.375 (3) | N—C2—C3 | 122.1 (2) |

| C3—C4 | 1.367 (3) | C4—C3—C2 | 120.0 (2) |

| C4—C5 | 1.383 (3) | C1—C5—C6 | 121.2 (2) |

| C5—C6 | 1.491 (3) | C4—C5—C6 | 121.0 (2) |

| Cl2—C6 | 1.795 (3) | Cl2—C6—C5 | 111.11 (17) |

| Selected geometric parameters (Å, °).[2] |

The crystal structure is stabilized by weak intermolecular C—H···N hydrogen bonds.[1][2]

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| C6—H6A···Ni | 0.97 | 2.57 | 3.453 (3) | 151 |

| Hydrogen-bond geometry (Å, °) with symmetry code: (i) −x, y−1/2, −z+1/2.[1][2] |

Experimental Protocols

The synthesis of this compound can be achieved through various reported methods.[5][6][7] One common procedure involves the reaction of 2-chloro-2-chloromethyl-4-cyano-butanal with solid phosgene (B1210022) in toluene.[5][6] The reaction mixture is stirred at 50°C for 5 hours, and upon cooling, the product crystallizes.[5][6]

For single-crystal X-ray diffraction, suitable crystals can be obtained by dissolving the compound (0.2 g, 1.2 mmol) in ethanol (B145695) (25 ml) and allowing the solvent to evaporate slowly at room temperature over approximately 5 days.[1][2][3]

A suitable single crystal with dimensions of 0.30 × 0.20 × 0.20 mm is selected for data collection.[1][3]

| Parameter | Value |

| Diffractometer | Enraf–Nonius CAD-4 |

| Absorption Correction | ψ scan |

| Tmin, Tmax | 0.791, 0.853 |

| Measured Reflections | 2886 |

| Independent Reflections | 1299 |

| Reflections with I > 2σ(I) | 1028 |

| Rint | 0.049 |

| Data collection details.[1] |

The crystal structure is solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] Hydrogen atoms are positioned geometrically and refined using a riding model.[1][2][3]

| Parameter | Value |

| R[F² > 2σ(F²)] | 0.037 |

| wR(F²) | 0.129 |

| Goodness-of-fit (S) | 1.00 |

| Reflections | 1299 |

| Parameters | 83 |

| Δρmax, Δρmin (e Å⁻³) | 0.19, -0.18 |

| Refinement details.[1] |

Visualizations

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

The process of determining the crystal structure is outlined in the diagram below.

Caption: Workflow for the determination of the crystal structure.

The key intermolecular interaction stabilizing the crystal packing is the C-H···N hydrogen bond, leading to the formation of dimers.

Caption: Dimer formation via C-H···N hydrogen bonds in the crystal lattice.

References

- 1. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 70258-18-3 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

2-Chloro-5-(chloromethyl)pyridine synonyms and alternative names

An In-depth Technical Guide to the Synonyms and Alternative Names of 2-Chloro-5-(chloromethyl)pyridine

This technical guide provides a comprehensive overview of the synonyms, alternative names, and key identifiers for the chemical compound this compound. This information is essential for researchers, scientists, and professionals in drug development and agrochemical synthesis to ensure accurate identification and sourcing of this important intermediate.

Chemical Identity and Nomenclature

This compound is a disubstituted pyridine (B92270) derivative that serves as a critical building block in the synthesis of various commercial products, most notably neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid.[1][2][3] Its chemical structure consists of a pyridine ring with a chlorine atom at the 2-position and a chloromethyl group at the 5-position.

The systematic and unambiguous identification of chemical compounds is crucial in scientific research and commerce. The following sections and tables summarize the various names and identifiers associated with this compound.

IUPAC and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for chemical compounds. The official IUPAC name for this compound is This compound .[4][5] Other systematic names are also used, often following the conventions of chemical indexing services.

Common Synonyms and Trivial Names

In addition to its systematic name, this compound is known by several common synonyms and trivial names in commercial and laboratory settings. These names are often shorter or historical. It is also sometimes referred to as an impurity of imidacloprid.[1][6]

Chemical Identifiers

For precise identification, a variety of registry numbers and codes are assigned to chemical substances. These identifiers are unique and provide a reliable way to reference the compound in databases and regulatory documents.

Data Presentation: Synonyms and Identifiers

The quantitative and qualitative data regarding the nomenclature of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| IUPAC Name | This compound[4][7] |

| Systematic Name | Pyridine, 2-chloro-5-(chloromethyl)-[1][3][6][7][8] |

| Common Synonyms | 2-Chloro-5-chloromethylpyridine[2][9][10] |

| 5-(Chloromethyl)-2-chloropyridine[3][8] | |

| 3-(Chloromethyl)-6-chloropyridine[3][8] | |

| 6-Chloro-3-(chloromethyl)pyridine[3][8] | |

| (6-Chloro-3-pyridyl)methyl chloride[8] | |

| 2-Chloropyridin-5-ylmethyl chloride[3][8] | |

| 2-Chloro-5-pyridylmethyl chloride[3][8] | |

| 6-chloro-3-pyridylmethyl chloride[7] | |

| 2-chloro-chloromethylpyridine[1][6][9] | |

| Language Variants | 2-Chlor-5-(chlormethyl)pyridin [German][10] |

| 2-Chloro-5-(chlorométhyl)pyridine [French][10] | |

| Other Names | imidacloprid impurity[1][6] |

Table 2: Key Chemical Identifiers

| Identifier | Value |

| CAS Registry Number | 70258-18-3[1][2][3][4][7][8][9][10] |

| EC Number | 454-800-3[3][7] or 615-091-8[7] |

| PubChem CID | 155479[7] |

| MDL Number | MFCD00125366[1][7][9] |

| InChI Key | SKCNYHLTRZIINA-UHFFFAOYSA-N[3][4][5][10] |

| SMILES | ClCC1=CN=C(Cl)C=C1[4][9] |

| DSSTox Substance ID | DTXSID50220498[3][7] |

Experimental Protocols

This document focuses on the nomenclature and identification of this compound. Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this guide. Researchers are advised to consult peer-reviewed scientific literature and established chemical synthesis databases for reliable experimental procedures. The synthesis of this compound can be achieved from 2-chloro-5-methylpyridine (B98176) through a chlorination reaction.[8]

Visualization of Nomenclature Relationships

The following diagram illustrates the logical relationships between the different types of names and identifiers for this compound.

Caption: Logical relationships of chemical nomenclature.

References

- 1. This compound | 70258-18-3 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. CAS RN 70258-18-3 | Fisher Scientific [fishersci.com]

- 5. L19284.06 [thermofisher.com]

- 6. This compound | 70258-18-3 [chemicalbook.com]

- 7. This compound | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chemscene.com [chemscene.com]

- 10. watson-int.com [watson-int.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-5-(chloromethyl)pyridine, a key intermediate in the production of various pharmaceuticals and agrochemicals. Two primary synthetic routes commencing from 3-methylpyridine (B133936) are presented: a direct, one-step vapor-phase chlorination and a two-step liquid-phase chlorination process. The protocols are compiled from various sources, offering comprehensive details on reaction conditions, catalyst preparation, and product yields to aid researchers in the replication and optimization of these synthetic methods.

Introduction

This compound is a critical building block in the synthesis of neonicotinoid insecticides, such as imidacloprid (B1192907) and acetamiprid. The efficient and selective synthesis of this intermediate is of significant interest in the chemical and pharmaceutical industries. This document outlines two effective methods for its preparation starting from the readily available precursor, 3-methylpyridine. The one-step method involves the direct, high-temperature chlorination in the vapor phase over a supported catalyst. The two-step method first involves the chlorination of the pyridine (B92270) ring to yield 2-chloro-5-methylpyridine, followed by the selective chlorination of the methyl group.

One-Step Synthesis: Vapor-Phase Catalytic Chlorination

This method achieves the synthesis of this compound in a single pass through a tubular reactor. The process involves the simultaneous chlorination of both the pyridine ring and the methyl group of 3-methylpyridine in the vapor phase using a supported palladium chloride catalyst.[1]

Experimental Protocol

1. Catalyst Preparation (0.83% PdCl₂/Al₂O₃): [1]

-

Immerse 100 g of spherical alumina (B75360) carrier (diameter 2 mm, BET: 200 m²/g) in 150 g of a 0.333% aqueous solution of palladium chloride at room temperature for 24 hours.[1]

-

Dry the impregnated carrier at 110°C.[1]

-

Calcine the dried catalyst at 250°C for 5 hours to obtain the final PdCl₂/Al₂O₃ catalyst.[1]

2. Chlorination Reaction: [1]

-

Pack 20 g of the prepared PdCl₂/Al₂O₃ catalyst into a quartz tube reactor (length 20 cm, diameter 2.4 cm), resulting in a catalyst bed height of approximately 8 cm.[1]

-

Heat the reactor until the catalyst bed temperature stabilizes at 250°C.[1]

-

Vaporize 3-methylpyridine and introduce it into the reactor at a flow rate of 10 g/h (preheated to 200°C).[1]

-

Simultaneously, introduce a mixture of chlorine gas (flow rate 200 mL/min) and nitrogen gas as a carrier into the reactor.[1]

-

The reaction is exothermic, and the temperature will rise to approximately 280°C ± 2°C. Maintain these conditions for a residence time of 5 seconds.[1]

-

The product stream is then cooled to collect the crude this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Catalyst | 0.83% PdCl₂ on Al₂O₃ | [1] |

| 3-Methylpyridine Flow Rate | 10 g/h | [1] |

| Chlorine Gas Flow Rate | 200 mL/min | [1] |

| Nitrogen Gas Flow Rate | 400 mL/min | [1] |

| Initial Catalyst Temperature | 250°C | [1] |

| Reaction Temperature | ~280°C | [1] |

| Residence Time | 5 s | [1] |

| Molar Yield | ~50% | [1] |

Logical Relationship of One-Step Synthesis

References

Application Notes and Protocols: Synthesis of 2-Chloro-5-(chloromethyl)pyridine via the Cyclopentadiene-Acrolein Route

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-(chloromethyl)pyridine (CCMP) is a pivotal intermediate in the synthesis of several commercially significant insecticides, including imidacloprid, acetamiprid, and nitenpyram. Among the various synthetic strategies, the route commencing from cyclopentadiene (B3395910) and acrolein is a notable pathway, particularly in industrial-scale production. This method involves a Diels-Alder reaction, followed by chlorination and a cyclization reaction to construct the desired pyridine (B92270) ring system. This document provides detailed application notes and experimental protocols for the synthesis of CCMP via this route, based on available literature.

Reaction Pathway Overview

The synthesis of this compound from cyclopentadiene and acrolein proceeds through a multi-step sequence. The initial step is a [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene and acrolein to form a bicyclic adduct. This intermediate subsequently undergoes chlorination and a ring-opening/cyclization cascade to yield the final product.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the synthesis of this compound and its intermediates from various sources. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

| Step | Product | Reported Yield | Reported Purity | Reference |

| Cyclization/Chlorination | This compound | 50.7% | 65% (in mixture) | [1] |

| Overall Process | This compound | - | >95% | [2][3] |

Experimental Protocols

The following protocols are a composite of procedures described in the patent literature. Researchers should adapt and optimize these protocols for their specific laboratory conditions and scale.

Step 1: Diels-Alder Reaction of Cyclopentadiene and Acrolein

This initial step involves the [4+2] cycloaddition of cyclopentadiene with acrolein to form the bicyclic aldehyde adduct. Cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene (B1670491).

Materials:

-

Dicyclopentadiene

-

Acrolein

-

Inhibitor for acrolein (e.g., hydroquinone)

-

Anhydrous, inert solvent (e.g., toluene (B28343) or diethyl ether)

Procedure:

-

Preparation of Cyclopentadiene: Set up a fractional distillation apparatus for the cracking of dicyclopentadiene. Heat the dicyclopentadiene to its boiling point (around 170 °C). The monomeric cyclopentadiene (boiling point ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature and should be used immediately.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrolein (containing a suitable inhibitor) in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-